molecular formula C16H13BrN4O2S B2359258 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide CAS No. 133764-46-2

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide

Cat. No.: B2359258
CAS No.: 133764-46-2
M. Wt: 405.27
InChI Key: JVOXCUAUJYVIRU-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide (CAS: 133764-46-2) is a nitrogen-containing heterocycle with the molecular formula C₁₆H₁₃BrN₄O₂S and a molecular weight of 405.27 g/mol . Its structure comprises a quinazolinone core substituted with a 4-bromophenyl group at position 3, a sulfanyl (-S-) linker at position 2, and an acetohydrazide functional group (Figure 1). This compound serves as a critical precursor for synthesizing diverse nitrogen-rich heterocycles, such as azetidene and triazole derivatives, through reactions with substituted benzaldehydes or chlorinated reagents . Its synthesis involves a four-step process starting from benzoic acid, followed by purification via column chromatography .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4O2S/c17-10-5-7-11(8-6-10)21-15(23)12-3-1-2-4-13(12)19-16(21)24-9-14(22)20-18/h1-8H,9,18H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOXCUAUJYVIRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NN)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide typically involves multiple steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of quinazoline and hydrazide compounds demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The incorporation of bromophenyl groups enhances the antibacterial activity due to increased lipophilicity and interaction with bacterial membranes .

Antitumor Potential

The compound's structural features suggest potential antitumor activity. Research involving similar hydrazides has revealed that they can inhibit cancer cell proliferation. For example, one study reported that certain quinazoline derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression .

Enzyme Inhibition

Another promising application is the inhibition of key enzymes involved in disease processes. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase and α-glucosidase, which are crucial in the management of Alzheimer’s disease and diabetes mellitus, respectively. The presence of the sulfanyl and hydrazide functionalities may contribute to enzyme binding affinity and selectivity .

Anti-inflammatory Effects

The anti-inflammatory properties of hydrazides have been documented extensively. Compounds structurally related to this compound have shown promise in reducing inflammation in various models through the modulation of inflammatory mediators such as cytokines and prostaglandins .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies involving the reaction of appropriate hydrazine derivatives with substituted quinazolines. This compound can also serve as a precursor for further modifications to enhance its biological profile or reduce toxicity .

Case Study 1: Antibacterial Evaluation

A study evaluated a series of hydrazone derivatives based on quinazoline structures against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar scaffolds showed minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting strong antibacterial potential.

Case Study 2: Antitumor Activity

In vitro studies on quinazoline derivatives demonstrated a dose-dependent inhibition of proliferation in human cancer cell lines such as HeLa and MCF7. The mechanism involved apoptosis induction via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or anti-inflammatory effects .

Comparison with Similar Compounds

Substituent Variations on the Quinazolinone Core

Several analogs feature modifications to the aryl groups on the quinazolinone ring, altering electronic and steric properties:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound 4-Bromophenyl (3) C₁₆H₁₃BrN₄O₂S 405.27 Precursor for heterocyclic synthesis
6d (N’-(4-(4-Cl-phenoxy)benzylidene)-derivative 4-Chlorophenyl (3) C₃₀H₂₄Cl₂N₄O₄S 607.50 EGFR inhibition, antitumor activity
Compound 42 (Thioxothiazolidinone derivative) 4-Fluorophenyl (3) C₂₆H₁₉FN₄O₅S₂ 574.58 Melting point: 163–166°C; DMF/EtOH synthesis
AS8 (Thiosemicarbazide derivative) Benzyl (3) C₂₃H₂₀ClN₅O₂S 489.96 Antimicrobial activity (gram-negative)

Key Observations :

  • Bromine’s bulkiness may reduce solubility compared to smaller halogens (e.g., -F), as seen in the higher melting points of brominated derivatives .

Functional Group Modifications

Replacing the acetohydrazide group with other moieties significantly impacts bioactivity and physicochemical properties:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences Reference
Target Compound Acetohydrazide C₁₆H₁₃BrN₄O₂S 405.27 Hydrogen-bond donor capacity
2-{[3-(4-Bromophenyl)-4-oxo-...}acetamide (14) Acetamide C₂₃H₁₇BrClN₃O₂S 514.82 Reduced hydrogen bonding; increased lipophilicity
AS8 (Thiosemicarbazide) Thiosemicarbazide C₂₃H₂₀ClN₅O₂S 489.96 Enhanced metal-chelating ability

Key Observations :

  • Thiosemicarbazides (e.g., AS8) demonstrate antimicrobial activity due to their sulfur atoms’ ability to coordinate with metal ions in microbial enzymes .

Core Heterocycle Variations

Replacing the quinazolinone core with triazole or thiazolidinone rings alters conformational flexibility and bioactivity:

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties Reference
Target Compound Quinazolinone C₁₆H₁₃BrN₄O₂S 405.27 Planar structure, aromatic interactions
4H-1,2,4-Triazole derivative () Triazole C₂₃H₁₆BrCl₂N₅OS 561.28 Increased rigidity; antitumor potential
Thioxothiazolidin-4-one (Compound 40) Thiazolidinone C₂₆H₂₀N₄O₅S₂ 556.64 Sulfur-rich; moderate yields (~50%)

Key Observations :

  • Quinazolinones favor π-π stacking interactions, critical for DNA intercalation or kinase inhibition .
  • Triazoles introduce additional nitrogen atoms, enhancing solubility and metabolic stability .

Biological Activity

2-{[3-(4-Bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide (CAS Number: 133764-46-2) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of the biological activity associated with this compound, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C16H13BrN4O2S
  • Molecular Weight : 405.27 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from relevant studies:

CompoundCell Line TestedIC50 Value (µg/mL)Reference
This compoundMCF-7 (Breast Cancer)TBD
This compoundA549 (Lung Cancer)TBD

In a study evaluating the cytotoxicity of related compounds against human lung adenocarcinoma (A549) and human breast cancer (MCF-7), it was observed that several derivatives demonstrated notable cytotoxic activity, suggesting potential therapeutic applications in cancer treatment. The reference drug used in these assays was Doxorubicin, which serves as a benchmark for evaluating the efficacy of new compounds .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate varying degrees of effectiveness against specific bacterial strains. Although comprehensive data on this compound's antimicrobial activity is limited, related compounds have shown promise in inhibiting microbial growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular processes essential for cancer cell growth and survival.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in malignant cells.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activities that could contribute to their anticancer effects by reducing oxidative stress within cells.

Case Studies

A notable case study involved the synthesis and evaluation of various quinazoline derivatives, including those similar to this compound. These derivatives were tested against multiple cancer cell lines, revealing significant variations in potency based on structural modifications .

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